molecular formula C16H12O5 B2366014 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 42345-56-2

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2366014
CAS No.: 42345-56-2
M. Wt: 284.267
InChI Key: NQQPLJDNDBFHME-UHFFFAOYSA-N
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Description

Background and Natural Occurrence

4,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a hydroxylated coumarin derivative characterized by a benzopyrone backbone substituted with hydroxyl groups at positions 4 and 7, and a 4-methoxyphenyl group at position 3. While structurally related to naturally occurring coumarins like esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), this specific compound has not been widely reported in natural plant sources. Current literature suggests it is primarily synthesized for research purposes, though its structural analogs are prevalent in plants such as Daphne mezereum and Matricaria chamomilla, which produce hydroxylated and methoxylated coumarins. The compound’s synthetic origin is supported by commercial availability from chemical suppliers specializing in research compounds.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
IUPAC Name This compound
SMILES O=C1C(C2=CC=C(OC)C=C2)=C(O)C3=C(O1)C=C(O)C=C3
CAS Registry Number 42345-56-2

Structural Characteristics and IUPAC Nomenclature

The compound’s structure consists of a coumarin core (2H-chromen-2-one) with three key substituents:

  • Hydroxyl groups at positions 4 and 7 on the benzopyrone ring.
  • A 4-methoxyphenyl group at position 3, introducing aromaticity and electron-donating effects.

The IUPAC name reflects this substitution pattern: This compound. The numbering begins at the ketone oxygen (position 2), with the phenyl group at position 3 and hydroxyl groups at positions 4 and 7. Spectroscopic data, including NMR and IR, confirm the presence of these functional groups. For example, IR spectra typically show stretches for hydroxyl (3200–3600 cm⁻¹), carbonyl (1720 cm⁻¹), and aromatic C=C (1600 cm⁻¹) bonds.

Historical Context in Phytochemical Research

Although not naturally abundant, this compound has been synthesized to investigate structure-activity relationships (SAR) in coumarin research. Early studies on hydroxylated coumarins highlighted the importance of substituent positioning for bioactivity. For instance:

  • Antioxidant Activity : Ortho-dihydroxy configurations (e.g., 6,7- or 7,8-dihydroxy) exhibit superior radical-scavenging properties compared to mono-hydroxy derivatives.
  • Synthetic Relevance : The introduction of methoxy groups, as seen in this compound, modulates solubility and electronic properties, making it a candidate for drug design.

Its synthesis, first reported in the late 20th century, aligns with broader efforts to modify coumarin scaffolds for therapeutic applications, such as anti-inflammatory and enzyme-inhibitory agents. Recent work has focused on its potential as a precursor for dual-acting inhibitors targeting enzymes like cyclooxygenase and lipoxygenase.

Properties

IUPAC Name

4,7-dihydroxy-3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPLJDNDBFHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with suitable diketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromenone structure.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Antioxidant Properties

Research indicates that 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one possesses significant antioxidant capabilities. It scavenges free radicals and chelates metal ions, which is crucial for preventing oxidative stress-related diseases.

Case Study : In a study involving hyperlipidemic rats, treatment with this compound resulted in elevated serum levels of superoxide dismutase (SOD) and catalase (CAT), indicating enhanced antioxidant defense mechanisms .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic roles in inflammatory diseases.

Data Table: Effects on Inflammatory Markers

Treatment GroupSOD Levels (U/mL)CAT Levels (U/mL)
Control5.012.0
Hyperlipidemia3.08.0
Treated6.514.5

Anticancer Activity

Preclinical studies have demonstrated that this flavonoid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro studies showed that the compound inhibited the growth of breast cancer cells by affecting signaling pathways related to cell survival .

Cardiovascular Health

Due to its antioxidant and anti-inflammatory properties, the compound is being investigated for its potential to improve cardiovascular health by reducing lipid peroxidation and inflammation in vascular tissues.

Neuroprotective Effects

Research suggests that it may protect neuronal cells from oxidative damage, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.

Data Table: Neuroprotective Effects in Animal Models

ModelTreatmentOutcome
Alzheimer's Model50 mg/kgReduced amyloid plaque
Parkinson's Model30 mg/kgImproved motor function

Cosmetics

The antioxidant properties of this compound make it valuable in the cosmetic industry for formulating products aimed at skin protection from oxidative stress.

Nutraceuticals

As a natural product-based ingredient, it is used in dietary supplements aimed at enhancing health through its bioactive properties.

Mechanism of Action

The mechanism of action of 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Comparisons :
Compound Name / ID Substituents Biological Activity Key Data (IC₅₀/EC₅₀/RF) Source
Target Compound 4,7-dihydroxy, 3-(4-methoxyphenyl) Broad-spectrum activity N/A
Compound 26 () 3-(4-(2-methoxyphenyl)butyl) Enzymatic inhibition IC₅₀ = 0.52 mM
PD-178390 () Pyrone derivative (undisclosed substituents) Preclinical candidate EC₅₀ = 200 nM
7-Hydroxy-3-(4-fluorophenyl) (5) 7-hydroxy, 3-(4-fluorophenyl) Estrogen synthesis inhibition Not quantified
Ammoresinol () 3-(3,7,11-trimethyldodeca-2,6,10-trienyl) Acetylcholinesterase inhibition Isolated from Dorema spp.
8-Amino Derivatives () 8-amino, 4,7-dihydroxy Antibacterial MICs: 2–5 mg/mL (vs. S. aureus)
Compound 30 () 5,7-dihydroxy, 8-(3-methylbut-2-enyl) Anti-Alzheimer’s Isolated from Glycyrrhiza
Key Insights :
  • Substituent Position: Hydroxyl groups at positions 4 and 7 (target compound) enhance solubility but may reduce membrane permeability compared to alkoxy or alkylated derivatives (e.g., 7-alkoxy-4-methyl in ) . The 3-position methoxyphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with fluorophenyl (electron-withdrawing, ) or aliphatic chains (e.g., ammoresinol’s prenyl group) .
  • Biological Activity: Antimicrobial Activity: 8-Amino derivatives () show bacteriostatic effects, while the target compound’s methoxyphenyl group may enhance interactions with bacterial enzymes . Enzyme Inhibition: PD-178390 (EC₅₀ = 200 nM) outperforms the target compound in potency, likely due to optimized pyrone substituents . Ammoresinol’s long aliphatic chain enhances hydrophobic interactions with acetylcholinesterase .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7-Hydroxy-3-(4-fluorophenyl) (5) Ammoresinol
Molecular Weight 284.26 270.24 382.47
LogP ~2.1 (estimated) ~2.5 ~5.8 (lipophilic)
Solubility Moderate (polar groups) Low (fluorophenyl) Low (aliphatic chain)
Bioavailability 0.55–0.56 (estimated) Not reported Not reported
  • Lipophilicity: The target compound’s LogP (~2.1) is intermediate, favoring better absorption than highly lipophilic analogues like ammoresinol (LogP ~5.8) .
  • Resonance and Reactivity: The conjugated lactone system in the target compound allows resonance stabilization, enhancing electrophilic reactivity compared to non-conjugated derivatives .

Biological Activity

4,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. Coumarins, a class of compounds characterized by their benzopyrone structure, are known for their therapeutic potential in various diseases. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O5. Its structure features hydroxyl groups at positions 4 and 7 and a methoxy group at position 3 on the chromenone ring. This configuration is significant for its biological activity.

1. Antioxidant Activity

Coumarins exhibit potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory conditions .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infectious diseases .

4. Anticancer Potential

Recent studies have explored the anticancer properties of coumarin derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in vivo .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : By inhibiting key inflammatory mediators, this compound reduces inflammation and associated symptoms.
  • Anticancer Mechanism : The compound's ability to induce apoptosis in cancer cells is linked to the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various coumarin derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant activity .

Case Study 2: Anticancer Effects

In a preclinical study on breast cancer cell lines, treatment with this coumarin derivative resulted in a dose-dependent decrease in cell viability. The mechanism was linked to cell cycle arrest at the G1 phase and increased apoptosis markers .

Q & A

Q. What synthetic methodologies are recommended for preparing 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation or cyclization reactions . A common procedure involves:

  • Reacting substituted phenols with β-keto esters or chalcone precursors under alkaline conditions (e.g., NaOH in ethanol) .
  • Using hydrogen peroxide (30%) as an oxidizing agent to form the chromenone core .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Example Reaction Conditions:

PrecursorSolventCatalystYieldReference
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneEthanolNaOH/H₂O₂92%
Phenolic derivativesDMFK₂CO₃85-90%

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Assign signals for hydroxyl (δ 10-12 ppm), methoxy (δ 3.8-4.0 ppm), and aromatic protons (δ 6.5-8.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 284.26 [M+H]⁺) confirm molecular weight .
  • IR Spectroscopy : Bands at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O stretch) .

Example NMR Data (CDCl₃):

Proton Positionδ (ppm)MultiplicityReference
C7-OH12.1Singlet
C4-OCH₃3.86Singlet

Advanced Research Questions

Q. What experimental strategies assess its enzyme inhibitory activity (e.g., G6PD inhibition)?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ and Kᵢ values using spectrophotometric methods. For example:
    • Incubate the compound with purified G6PD and NADP⁺, monitoring NADPH production at 340 nm .
    • Compare inhibition constants (e.g., Kᵢ = 0.269–1.37 mM for methyl-substituted analogs) .

Example Bioactivity Data:

DerivativeIC₅₀ (mM)Kᵢ (mM)Reference
4-Methoxyphenyl0.3051.37
3-Methylphenyl0.7690.734

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Groups : Enhance lipophilicity and membrane permeability .
    • Hydroxyl Groups : Critical for hydrogen bonding with enzyme active sites (e.g., G6PD) .
  • Computational Studies : Docking simulations (AutoDock/Vina) predict binding affinities to targets like estrogen synthase .

Structure-Activity Relationship (SAR):

Modification SiteBiological ImpactReference
C3-PhenylIncreased steric hindrance reduces activity
C7-OHEssential for antioxidant properties

Q. What crystallographic methods resolve its 3D structure?

Methodological Answer:

  • X-ray Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL) .
  • Key Parameters :
    • Mo/Kα radiation (λ = 0.71073 Å).
    • R-factor < 0.05 for high-resolution data .

Example Crystallographic Data:

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=10.45

Q. How is stability evaluated under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store aliquots at 4°C, 25°C, and 40°C for 1–6 months.
    • Monitor degradation via HPLC (C18 column, 254 nm) .
  • Light Sensitivity : Protect from UV exposure using amber vials .

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